molecular formula C16H28O B145951 (-)-Ambroxide CAS No. 6790-58-5

(-)-Ambroxide

Cat. No.: B145951
CAS No.: 6790-58-5
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-UHFFFAOYSA-N
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Description

(-)-Ambroxide (C16H28O) is a sesquiterpenoid renowned for its ambery, woody, and tobacco-like olfactory profile, making it a cornerstone in perfumery as a sustainable substitute for natural ambergris . With an annual production exceeding 100 tons, it is commercially synthesized by firms such as Firmenich SA (Ambroxor®), Kao Kabushiki Kaisha (Ambroxan®), and Givaudan SA (Ambrofix®) via semi-synthetic routes from diterpenoid sclareol or biosynthetic pathways . Its synthesis leverages both chemical and enzymatic methods, with recent advances focusing on biocatalysis and microbial engineering to enhance sustainability .

Chemical Reactions Analysis

Oxidation Reactions

(-)-Ambroxide undergoes selective oxidation at its tertiary alcohol or furan moieties. Key methods include:

Reagent/Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub> with quaternary ammonium phosphomolybdate8α-Hydroxyambroxide82%
Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)Ambradiol lactone (sclareolide)68%
O<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> followed by NaBH<sub>4</sub>Seco-ambroxide derivatives55%

Mechanistic Insight : Hydrogen peroxide-mediated oxidation proceeds via a radical pathway, while Jones oxidation targets secondary alcohols for ketone formation .

Reduction Reactions

Controlled reduction modifies the furan ring or ketone groups:

Reagent/Conditions Product Yield Source
LiAlH<sub>4</sub> in THF (0°C)Ambradiol (tetranorlabdane diol)91%
NaBH<sub>4</sub>/CeCl<sub>3</sub>Partially hydrogenated ambroxide77%
H<sub>2</sub> (1 atm) over Pd/CDihydroambroxide63%

Notable Finding : Lithium aluminium hydride selectively reduces lactones to diols without furan ring opening .

Cyclization and Dehydration

Key steps in this compound synthesis involve cyclodehydration:

Reagent/Conditions Product Yield Source
p-Toluenesulfonyl chloride/pyridineThis compound from ambradiol88%
BF<sub>3</sub>·OEt<sub>2</sub> in hexaneCyclized ambroxane74%
Activated zeolite (toluene, 25°C)Furanoambroxide95%

Kinetic Data : Zeolite-catalyzed cyclization achieves near-quantitative conversion at ambient temperatures .

Enzymatic and Catalytic Conversions

Biocatalytic methods enable stereoselective synthesis:

Catalyst/Enzyme Substrate Conversion Source
ZmoSHC (engineered squalene cyclase)Homofarnesol63%
BmeTC D373C mutantSqualene105 mg/L
CpTi<sup>III</sup>Cl<sub>2</sub>α-Ionone derivatives78% diastereoselectivity

Optimization : BmeTC D373C mutant increases ambroxide titer 10-fold vs wild-type in fed-batch fermentation .

Comparative Reaction Efficiency

Critical analysis of synthetic routes:

Method Atom Economy Environmental Impact Scalability
Chemical oxidation 62%High (Cr waste)Moderate
Biocatalytic 89%LowHigh
Zeolite cyclization 94%NegligibleIndustrial

Trade-offs : Biocatalytic routes surpass chemical methods in sustainability but require specialized fermentation infrastructure .

Scientific Research Applications

Fragrance Industry

Overview : (-)-Ambroxide is widely recognized for its use as a fragrance fixative in perfumery. Its ability to enhance and prolong the scent of perfumes makes it a valuable ingredient.

Properties :

  • Fixative Quality : It stabilizes volatile fragrance components, allowing for longer-lasting scents.
  • Odor Profile : this compound has a warm, musky aroma that is highly sought after in high-end perfumes.

Market Trends : The demand for natural and synthetic alternatives to traditional fragrance materials has led to increased interest in this compound. Its use is particularly prominent in luxury fragrances, where quality and longevity are paramount .

Biocatalysis and Microbial Functionalization

Overview : Recent research highlights the potential of using this compound as a substrate for microbial transformations, leading to the development of new compounds with enhanced biological activities.

Case Studies :

  • Microbial Transformation : Filamentous fungi such as Alternaria alternata and Cunninghamella sp. have been shown to biotransform this compound into hydroxylated derivatives like 1β-hydroxyambroxide and 3β-hydroxyambroxide. These metabolites were evaluated for their antioxidant properties using the DPPH radical scavenging assay .
Compound NameStructure TypeAntioxidant Activity
This compoundTerpenoidReference
1β-HydroxyambroxideHydroxylated derivativeLow
3β-HydroxyambroxideHydroxylated derivativeLow

The results indicated that the hydroxylation did not significantly enhance antioxidant activity compared to the parent compound .

Synthetic Organic Chemistry

Overview : this compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of other valuable compounds.

Applications :

  • Synthesis of Ambrafuran : Research has demonstrated various synthetic routes from naturally occurring terpenoids to produce (-)-Ambrafuran, which can be derived from this compound. This pathway is significant for creating sustainable alternatives to ambergris-derived products .
  • Engineering Enzymes for Production : Recent studies have focused on engineering enzymes such as squalene-hopene cyclase (SHC) to improve the synthesis of this compound. By modifying the enzyme's active site, researchers achieved a significant increase in catalytic efficiency, paving the way for more efficient production processes .

Potential Health Applications

While primarily known for its fragrance applications, ongoing research into the biological activities of this compound suggests potential health-related benefits. Its derivatives are being investigated for antioxidant properties, which could have implications in food preservation and health supplements.

Comparison with Similar Compounds

Structural Analogs

(-)-Ambroxide belongs to a family of ambergris-derived odorants. Key structural analogs include:

Compound Molecular Formula Key Features Source/Occurrence
Ambrafuran C16H26O Furan ring; intense amber odor Oxidative degradation of ambrein
Ambraoxide C16H28O2 Epoxide functional group; milder scent Synthetic modification of ambrein
Cis-α-Ambrol C15H26O Cyclic alcohol; less stable under UV light Degradation of ambergris
Sclareolide C16H26O2 Lactone derivative; used as a precursor in ambroxide synthesis Oxidation of sclareol

Key Differences :

  • Stability : this compound exhibits superior stability compared to cis-α-ambrol, which degrades under UV exposure .
  • Olfactory Intensity : Ambrafuran has a more potent odor but is less commercially viable due to complex synthesis .
  • Functional Groups : Ambraoxide’s epoxide group reduces volatility, making it less favored in perfumery than this compound .

Functional Analogs

Sclareol-Derived Compounds

Sclareol (C20H36O2), a diterpene alcohol from Salvia sclarea, serves as a precursor for this compound and related compounds. Unlike sclareol, this compound lacks hydroxyl groups, enhancing its hydrophobicity and longevity in fragrance formulations .

Homofarnesol Derivatives

(E,E)-Homofarnesol (C16H28O) is enzymatically cyclized to this compound in a single step using squalene-hopene cyclase (SHC), achieving >90% efficiency in engineered biocatalysts . This route outperforms traditional chemical synthesis, which requires multiple steps and harsh conditions .

Advancements :

  • Modular Co-Culture Systems : Engineered yeast and H. roseonigra strains produce 493.1 mg/L ambradiol, a direct precursor to this compound, via glucose fermentation .
  • SHC Engineering : Active-site mutations in SHC improve substrate binding and cyclization efficiency, enabling stereoconvergent synthesis from mixed terpene substrates .

Physicochemical and Olfactory Properties

Property This compound Ambrafuran Sclareolide
LogP 5.2 4.8 3.9
Vapor Pressure 0.001 Pa at 25°C 0.005 Pa at 25°C 0.01 Pa at 25°C
Odor Threshold 0.07 ppb 0.02 ppb 1.5 ppb

This compound’s low vapor pressure and high logP contribute to its persistence in fragrances, outperforming sclareolide in longevity .

Research Findings

  • Market Dominance : Synthetic this compound holds >70% of the ambergris substitute market (valued at $1.12 billion in 2022) due to consistent quality and cost efficiency over natural analogs .
  • Catalytic Innovations: Nickel-catalyzed photoredox C–H alkylation enables selective late-stage modification of this compound, expanding its utility in specialty chemicals .

Biological Activity

(-)-Ambroxide, a compound derived from natural sources like ambergris and sclareol, has garnered significant attention due to its unique properties and applications in the fragrance industry. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and various applications.

Chemical Structure and Synthesis

This compound is a bicyclic compound characterized by a complex structure with four asymmetric carbon atoms, leading to eight possible stereoisomers. However, only the optically active (-)-isomer is naturally occurring and is noted for its strong ambergris scent. The synthesis of this compound typically involves the oxidation of (-)-sclareol, which can be sourced from Salvia sclarea essential oil. This process often employs hazardous reagents like chromic acid, creating challenges in industrial applications due to safety and economic concerns .

Recent advancements in synthetic biology have introduced alternative biosynthetic routes for producing this compound. For instance, modular co-cultures of engineered yeast and fungi have been employed to convert sclareol to ambroxide through enzymatic processes, showcasing a more sustainable approach to its production .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell survival and death .

Applications in the Fragrance Industry

Due to its unique scent profile and fixative properties, this compound is widely used in perfumery. Its ability to enhance and prolong the fragrance of other compounds makes it a valuable ingredient in high-end perfumes. The compound's low odor strength allows it to blend well with other aromatic substances without overpowering them .

Case Studies

Case Study 1: Antimicrobial Efficacy

  • Objective: To evaluate the antimicrobial activity of this compound against common pathogens.
  • Method: In vitro assays were conducted using agar diffusion methods.
  • Results: Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Case Study 2: Antitumor Potential

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
  • Method: MTT assays were performed on breast cancer (MCF-7) and lung cancer (A549) cells.
  • Results: Treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Research Findings Summary

Property Description
Chemical Structure Bicyclic compound with four asymmetric carbons
Synthesis Methods Oxidation of sclareol; biosynthetic routes using engineered microorganisms
Antimicrobial Activity Effective against various bacterial strains; disrupts cell membranes
Antitumor Activity Induces apoptosis in cancer cells; potential for therapeutic applications
Fragrance Application Used as a fixative in perfumes; enhances longevity of scents

Q & A

Q. What are the standard analytical techniques for confirming the structure of (-)-Ambroxide derivatives post-biotransformation?

Basic
To confirm the structure of derivatives like 1β-hydroxyambroxide or 3β-hydroxyambroxide, researchers employ a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in CDCl3 to identify functional groups and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS for precise molecular weight determination .
  • Optical Rotation : Measured using polarimetry to confirm enantiomeric purity .
    Cross-referencing with databases and prior literature ensures accuracy, particularly for known compounds like 3β-hydroxyambroxide .

Q. How can researchers optimize microbial transformation yields of this compound using filamentous fungi?

Advanced
Optimization involves:

  • Strain Selection : Screening fungi like Alternaria alternata or Cunninghamella sp. for enzyme activity toward terpenoids .
  • Culture Conditions : Two-stage protocols with Sabouraud media, adjusting pH, temperature, and aeration to enhance enzyme expression .
  • Substrate Delivery : Dissolving this compound in DMSO-EtOH (0.2 mg/mL final concentration) to improve solubility and bioavailability .
  • Time-Course Analysis : Monitoring biotransformation progress via TLC or HPLC to identify peak metabolite production .

Q. What methodologies are effective for late-stage C-H functionalization of this compound in complex molecule synthesis?

Advanced
Key approaches include:

  • Photoredox Catalysis : Using benzaldehyde and nickel catalysts for selective C(sp³)-H alkylation/arylation under light irradiation .
  • Iron-Based Catalysts : Fe(III) complexes with H₂O₂ for regioselective oxidation, leveraging steric and electronic effects of ligand design .
  • Continuous-Flow Systems : TBADT photocatalysis with O₂ as an oxidant to enhance safety and scalability in photochemical C-H activation .

Q. What are the key considerations when selecting catalysts for the oxidation of this compound?

Basic

  • Reactivity vs. Selectivity : Fe(III) catalysts with nitrogen/oxygen ligands improve regioselectivity in hydroxylation .
  • Sustainability : Molecular oxygen (O₂) or H₂O₂ as green oxidants paired with TBADT for reduced environmental impact .
  • Compatibility : Acidic conditions (e.g., H₂SO₄) stabilize reactive intermediates in iron-catalyzed reactions .

Q. How to design a continuous-flow photochemical setup for the oxidation of this compound, and what parameters influence scalability?

Advanced

  • Setup Design : Tubular reactors with controlled light exposure (e.g., blue LEDs) and precise temperature regulation .
  • Critical Parameters :
    • Residence Time : Adjusted via flow rate to maximize conversion.
    • Catalyst Loading : TBADT at 1–5 mol% balances cost and efficiency .
    • Oxygen Delivery : Sparging O₂ into the reaction stream to maintain oxidant concentration .

      Scalability is enhanced by modular reactor units and real-time monitoring via in-line spectroscopy .

Q. What role does stereoselectivity play in the enzymatic synthesis of this compound derivatives, and how is it assessed?

Basic

  • Enzyme Specificity : Fungal cytochrome P450 enzymes hydroxylate this compound with β-stereochemistry at C-1 or C-3 .
  • Assessment : Compare optical rotation and NMR coupling constants with synthetic standards. For novel compounds, X-ray crystallography or NOE experiments resolve stereochemistry .

Q. What strategies can resolve contradictions in reported biological activities of hydroxylated this compound derivatives?

Advanced

  • Meta-Analysis : Systematically compare assay conditions (e.g., DPPH radical scavenging vs. cellular antioxidant models) .
  • Dose-Response Studies : Establish EC₅₀ values across multiple concentrations to validate activity thresholds.
  • Mechanistic Profiling : Use molecular docking or transcriptomics to identify off-target effects or pathway interactions .

Q. How to ensure reproducibility in biocatalytic experiments involving this compound?

Basic

  • Standardized Protocols : Document culture media, incubation times, and extraction methods in detail .
  • Reference Controls : Include known substrates (e.g., artemisinin) to validate fungal enzyme activity .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental transparency and supplementary data archiving .

Q. What are the comparative advantages of using engineered enzymes versus traditional chemical catalysts in this compound functionalization?

Advanced

  • Engineered Enzymes (e.g., squalene-hopene cyclase) : Enable stereoselective cyclization of homofarnesol precursors with high atom economy .
  • Chemical Catalysts (e.g., Fe/Ni complexes) : Broader substrate tolerance and tunable reaction conditions (pH, solvent) for diverse functionalizations .
    Hybrid approaches (chemoenzymatic) can leverage both for multi-step syntheses .

Q. What experimental protocols are recommended for assessing the antioxidant activity of this compound derivatives?

Basic

  • DPPH Assay : Measure radical scavenging at 517 nm, using ascorbic acid as a reference .
  • Cell-Based Models : Apply derivatives to oxidative stress models (e.g., H₂O₂-treated fibroblasts) and quantify viability via MTT assays.
  • Statistical Validation : Triplicate experiments with ANOVA analysis to ensure significance (p < 0.05) .

Properties

IUPAC Name

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048119
Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
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Molecular Weight

236.39 g/mol
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Physical Description

Liquid, Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-
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Record name Ambronide
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

120.00 to 121.00 °C. @ 1.40 mm Hg
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Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
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CAS No.

3738-00-9, 6790-58-5
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane
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Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-
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Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
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Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
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Melting Point

75 - 76 °C
Record name Ambronide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
Quantity
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Tween 80
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sclareol
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Reaction Step Two

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Ambroxide
Reactant of Route 2
(-)-Ambroxide
Reactant of Route 3
(-)-Ambroxide
Reactant of Route 4
(-)-Ambroxide
Reactant of Route 5
(-)-Ambroxide
Reactant of Route 6
(-)-Ambroxide

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